![molecular formula C32H16CoN10Na3O16S2 B14424968 trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) CAS No. 82457-28-1](/img/structure/B14424968.png)
trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) is a complex compound with a unique structure that includes a cobalt ion coordinated with a naphthalene sulfonate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) typically involves the reaction of 4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate with a cobalt salt under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Chemical Reactions Analysis
Types of Reactions
Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can convert the cobalt(3+) ion to lower oxidation states.
Substitution: The sulfonate and diazenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cobalt, while reduction can produce cobalt(2+) complexes.
Scientific Research Applications
Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential as a staining agent in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) exerts its effects involves coordination with target molecules. The cobalt ion can interact with various ligands, leading to changes in their chemical properties. The diazenyl and sulfonate groups also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;iron(3+)
- Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;copper(2+)
Uniqueness
Compared to similar compounds, trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) is unique due to its specific coordination with cobalt, which imparts distinct chemical and physical properties. Its stability, reactivity, and vibrant color make it particularly valuable in various applications.
Properties
CAS No. |
82457-28-1 |
|---|---|
Molecular Formula |
C32H16CoN10Na3O16S2 |
Molecular Weight |
988.6 g/mol |
IUPAC Name |
trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) |
InChI |
InChI=1S/2C16H10N5O8S.Co.3Na/c2*17-15-10-4-2-1-3-9(10)14(30(27,28)29)7-11(15)18-19-12-5-8(20(23)24)6-13(16(12)22)21(25)26;;;;/h2*1-7H,(H3-,17,18,19,22,27,28,29);;;;/q2*-1;+3;3*+1/p-4 |
InChI Key |
GSQPIGUSJSXRKI-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[NH-])N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=CC(=C2[NH-])N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


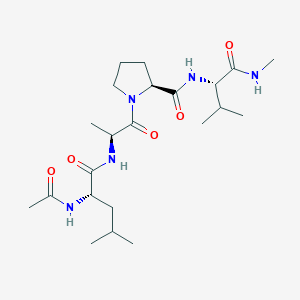


![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
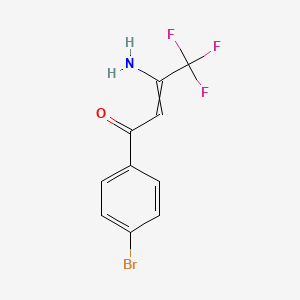
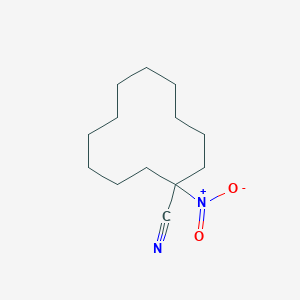
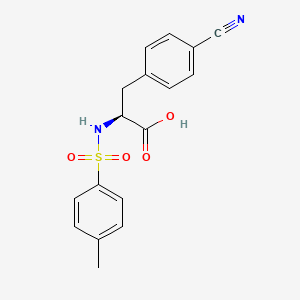


![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
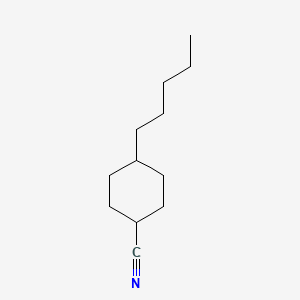

![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)

